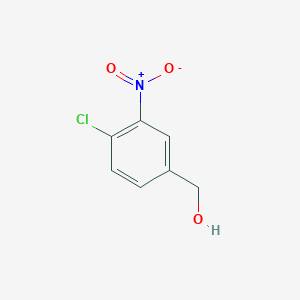

4-Chloro-3-nitrobenzyl alcohol

Overview

Description

4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4) is a nitro-substituted benzyl alcohol derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . It is synthesized via the reduction of 4-chloro-3-nitrobenzaldehyde, yielding 81% as a yellow solid with a melting point of 63–65°C . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 2.63 (OH, br s), 4.49 (CH₂, s), 7.48–7.85 (Ar-H) .

- HRMS: m/z 188.0031 ([M + H]⁺) .

The compound is commercially available (e.g., Thermo Scientific, 98% purity) and used in alkylation reactions for pharmaceutical intermediates, requiring excess AlCl₃ compared to its chloride derivative .

Preparation Methods

Hydrolysis of 4-Chloro-3-nitrobenzyl Halides

Reaction Mechanism and Catalysis

The hydrolysis of 4-chloro-3-nitrobenzyl chloride (or bromide) in aqueous media represents a direct route to synthesize the target alcohol. This method, adapted from analogous protocols for para-nitrobenzyl alcohol , employs water as a green solvent and imidazole-based ionic liquids as catalysts. The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group displaces the halide:

2\text{-C}6\text{H}3\text{-CH}2\text{X} + \text{H}2\text{O} \xrightarrow{\text{Imidazole IL}} \text{4-Cl-3-NO}2\text{-C}6\text{H}3\text{-CH}_2\text{OH} + \text{HX} \quad (X = \text{Cl, Br})

The ionic liquid enhances reaction efficiency by stabilizing the transition state and facilitating halide departure .

Optimization of Reaction Conditions

Key parameters include:

Under these conditions, yields reach 85–90% with a purity of ≥98% (GC) . The product crystallizes as a white to light brown powder upon cooling, with a melting point of 62–64°C .

Nitration of 4-Chlorobenzyl Alcohol

Nitration Using Mixed Acids

Introducing the nitro group at the meta position of 4-chlorobenzyl alcohol requires precise control over electrophilic aromatic substitution. A mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), which attacks the aromatic ring:

6\text{H}4\text{-CH}2\text{OH} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Cl-3-NO}2\text{-C}6\text{H}3\text{-CH}2\text{OH} + \text{H}_2\text{O}

The chloro group directs nitration to the 3-position due to its ortho/para-directing nature, while the benzylic alcohol minimally influences regioselectivity .

Industrial-Scale Considerations

Large-scale nitration demands rigorous temperature control to prevent thermal runaway. A case study on 4-chlorobenzotrifluoride nitration highlights critical safety parameters:

-

Adiabatic Temperature Rise : Exceeds 100°C if cooling fails, triggering decomposition .

-

Pressure Build-Up : Rapid gas evolution (e.g., NOₓ) occurs above 141°C, necessitating pressure-relief systems .

For 4-chlorobenzyl alcohol, maintaining temperatures below 50°C and using incremental nitric acid addition mitigates risks. Yields under optimized conditions reach 75–80% , with purity confirmed via HPLC .

Comparative Analysis of Methods

The hydrolysis route offers superior atom economy and safety, making it preferable for industrial production . Conversely, nitration is cost-effective but requires stringent hazard management .

Characterization and Quality Control

Post-synthesis, the product is characterized by:

-

Spectroscopy : IR (O-H stretch: 3300 cm⁻¹; NO₂: 1520 cm⁻¹) .

-

Chromatography : GC/MS confirms molecular ion at m/z 187.58 .

Impurities such as residual halides or nitro isomers are removed via recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, ethanol.

Major Products

Oxidation: 4-Chloro-3-nitrobenzaldehyde.

Reduction: 4-Chloro-3-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-nitrobenzyl alcohol is widely utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile compound in the synthesis of pharmaceuticals and agrochemicals.

- Case Study : In the synthesis of anti-cancer agents, derivatives of this compound have been employed to create compounds that exhibit cytotoxicity against cancer cell lines, demonstrating its potential in medicinal chemistry.

Pharmaceutical Development

The compound has been investigated for its role in developing new therapeutic agents. Its nitro group can be reduced to amines, which are crucial in creating active pharmaceutical ingredients (APIs).

- Case Study : Research published in medicinal chemistry journals highlights the use of this compound in synthesizing novel analgesics with improved efficacy and reduced side effects.

Agrochemicals

In agrochemical formulations, this compound acts as an intermediate for synthesizing herbicides and insecticides, contributing to agricultural productivity.

- Case Study : A study on pesticide development illustrated that derivatives of this compound showed enhanced activity against specific pests while minimizing environmental impact.

Biochemical Applications

The compound is also used in biochemical assays and cellular studies due to its ability to modify biological molecules, facilitating research in cell signaling pathways and enzyme interactions.

- Case Study : In cellular biology, researchers have utilized this compound to investigate the effects of nitro-substituted phenols on cellular metabolism, providing insights into metabolic pathways.

Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical reactions | Used in synthesizing APIs |

| Pharmaceutical | Development of new drugs | Effective in creating novel analgesics |

| Agrochemical | Synthesis of herbicides and insecticides | Enhanced pest control efficacy |

| Biochemical Research | Modifying biological molecules | Insights into cell signaling pathways |

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzyl alcohol depends on its chemical reactivity and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent and catalyst . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen vs. Alkyl vs. Trifluoromethyl

Commercial Availability and Pricing

Table 2: Commercial Comparison (Aldrich Chemical)

| Compound Name | Quantity | Price (USD) |

|---|---|---|

| 4-Chloro-3-nitrobenzyl alcohol | 25 g | $9.85 |

| 4-Methyl-3-nitrobenzyl alcohol | 10 g | $5.10 |

| 2-Chloro-5-nitrobenzyl alcohol | 10 g | $7.60 |

Insights:

- This compound is moderately priced, reflecting its specialized use in drug discovery compared to simpler analogs .

Reactivity in Alkylation Reactions

In AlCl₃-mediated alkylation, this compound requires a 1.5:1 AlCl₃/ArCH₂OH ratio for >80% conversion, whereas its chloride derivative (4-chloro-3-nitrobenzyl chloride) achieves similar efficiency at a 0.18:1 AlCl₃/ArCH₂Cl ratio . This underscores the higher reactivity of benzyl halides over alcohols in such reactions.

Pharmacological Potential

This compound serves as a precursor in synthesizing kinase inhibitor intermediates, as seen in its conversion to N-methyl-2-[(4-chloro-3-nitrophenyl)methoxy]-ethan-1-amine . Comparatively, 3,4-dimethoxybenzyl alcohol derivatives are used in neurotransmitter research, illustrating substituent-dependent applications .

Biological Activity

4-Chloro-3-nitrobenzyl alcohol (CAS Number: 55912-20-4) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a chloro and nitro group on the benzyl alcohol framework, allows it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Melting Point : 66 °C

This compound acts primarily through its interactions with various enzymes and proteins. As a benzyl alcohol derivative, it can undergo several biochemical transformations:

- Oxidation : The alcohol group can be oxidized to form 4-chloro-3-nitrobenzaldehyde.

- Reduction : The nitro group may be reduced to an amino group, leading to compounds with different biological activities.

- Substitution Reactions : The chloro group can be substituted with other functional groups, enhancing its reactivity and potential applications.

These reactions suggest that this compound can serve as a versatile building block in the synthesis of biologically active compounds.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that certain nitro-substituted benzyl compounds induce apoptosis in various human tumor cell lines at nanomolar concentrations while maintaining low toxicity to normal cells .

Enzyme Inhibition

The compound has been utilized in the synthesis of enzyme inhibitors. For example, it serves as a precursor in the development of ER-49890, an inhibitor of adhesion molecules which plays a role in cancer metastasis. This highlights its potential utility in therapeutic strategies targeting specific enzymatic pathways.

Study on Antitumor Activity

In a study assessing the cytotoxic effects of substituted benzyl sulfones (which include derivatives of this compound), researchers found that structural modifications significantly impacted biological activity. Compounds with nitro substitutions were generally less active than their amino counterparts, indicating that the position and nature of substituents are critical for efficacy .

Synthesis of Therapeutics

Another notable application involves using this compound as an intermediate for synthesizing polystyrene-supported reagents used in peptide coupling reactions. This method is crucial for developing therapeutic peptides, showcasing the compound's versatility in pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-2-nitrobenzyl alcohol | Nitro group at position 2 | Varies; generally lower activity |

| 4-Chloro-3-nitrobenzaldehyde | Aldehyde form | Potentially more reactive |

| 4-Chloro-3-aminobenzyl alcohol | Amino group instead of nitro | Increased biological activity |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Basic Questions

Q. How is 4-chloro-3-nitrobenzyl alcohol synthesized, and what analytical methods confirm its structure?

The compound is synthesized via reduction of 4-chloro-3-nitrobenzaldehyde using sodium borohydride or similar reducing agents. The reaction yields 81% of a yellow solid (mp 63–65°C) . Structural confirmation employs:

- 1H NMR : δ 2.63 (OH, br s), 4.49 (CH2, s), and aromatic proton signals at δ 7.48–7.85 .

- HRMS : Observed [M+H]+ at m/z 188.0031 (theoretical 188.0036) .

- Elemental analysis (C, H, N) further validates purity .

Q. What are the standard reaction conditions for alkylation using this compound?

Alkylation requires AlCl₃ as a catalyst, with a molar ratio of AlCl₃/alcohol = 1.5 to achieve >80% conversion. This contrasts with its chloride derivative (4-chloro-3-nitrobenzyl chloride), which requires only AlCl₃/chloride = 0.18 . Excess AlCl₃ compensates for the alcohol’s lower reactivity, likely due to the need to convert the hydroxyl group to a better leaving group (e.g., via chloride formation) .

Advanced Research Questions

Q. Why does bromination of this compound yield lower product (59%) compared to its synthesis (81%)?

Bromination with PBr₃ yields 4-chloro-3-nitrobenzyl bromide at 59% efficiency . Lower yields may arise from:

- Competing side reactions (e.g., oxidation of the alcohol or nitro group decomposition under acidic conditions).

- Steric hindrance from the nitro and chloro substituents, slowing nucleophilic substitution.

- Purification challenges due to byproducts (e.g., phosphorous oxides). Optimization could involve controlled temperature or stoichiometric adjustments .

Q. How do substituents (nitro and chloro groups) influence the reactivity of this compound in electrophilic substitutions?

The meta -directing nitro group and ortho/para -directing chloro group create electronic and steric effects:

- Nitro group : Deactivates the ring, reducing reactivity in electrophilic substitutions but stabilizes intermediates via resonance.

- Chloro group : Enhances electrophile attraction to the ortho position relative to itself, but steric hindrance from both substituents may limit reaction rates. This interplay is critical in designing derivatives (e.g., brominated analogs) and predicting regioselectivity .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound reactions?

Discrepancies in catalyst ratios (e.g., AlCl₃ requirements for alkylation vs. bromination ) can be addressed through:

- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps.

- Computational modeling : Simulate transition states to compare energy barriers for alcohol vs. chloride derivatives.

- Byproduct analysis : Use LC-MS or NMR to detect intermediates (e.g., benzyl chloride formation during alkylation) that may consume catalysts .

Q. Methodological Considerations

- Synthetic Optimization : For higher yields in bromination, consider alternative reagents (e.g., BBr₃) or inert atmospheres to minimize oxidation .

- Catalyst Recycling : Explore immobilized AlCl₃ systems to reduce excess usage in alkylation .

- Analytical Cross-Validation : Combine HRMS with IR spectroscopy to confirm functional groups (e.g., OH stretching at ~3200 cm⁻¹) and rule out degradation .

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLRQJDSYJIXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204515 | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55912-20-4 | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7XTR3CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.